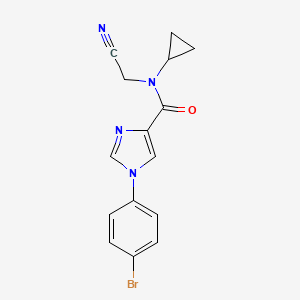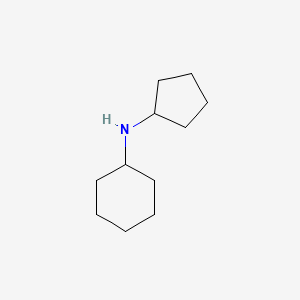
n-Cyclopentylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentylcyclohexanamine is a chemical compound with the molecular formula C11H21N . It has a molecular weight of 167.29 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for n-Cyclopentylcyclohexanamine is1S/C11H21N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h10-12H,1-9H2 . This indicates that the molecule consists of a cyclohexane ring and a cyclopentane ring, both of which are connected by a nitrogen atom . Physical And Chemical Properties Analysis
N-Cyclopentylcyclohexanamine has a density of 0.9±0.1 g/cm3 . Its boiling point is 238.8±8.0 °C at 760 mmHg . The compound has a molar refractivity of 52.5±0.4 cm3 . It has one hydrogen bond acceptor and one hydrogen bond donor .Aplicaciones Científicas De Investigación
Analytical Characterization and Biological Matrices : n-Cyclopentylcyclohexanamine, along with other psychoactive arylcyclohexylamines, has been characterized using various analytical techniques. A method was developed for the analysis of these compounds in biological fluids using HPLC and UV detection, indicating its potential application in toxicological studies and forensic science (De Paoli et al., 2013).
Chemical Interactions and Membrane Processes : Research has shown that drugs like cycloheximide can impact the transport of messenger RNA, influencing cellular processes. Such studies contribute to understanding how n-Cyclopentylcyclohexanamine and similar compounds interact at a cellular level, especially in terms of RNA and protein synthesis (Rosbash, 1972).
Drug Delivery Systems : The development of drug delivery systems using dendrimer-drug conjugates is an emerging field. Studies have demonstrated the synthesis and characterization of such conjugates for tailored drug release, which could be applied to n-Cyclopentylcyclohexanamine-related research (Navath et al., 2008).
Metabolic Pathways and Toxicological Detection : Understanding the metabolism and detection of related compounds in biological systems is crucial. Studies on the metabolism and toxicological detection of phencyclidine-derived designer drugs in rat urine using GC/MS techniques can provide insights into the metabolism and potential toxicological aspects of n-Cyclopentylcyclohexanamine (Sauer et al., 2008).
Synthesis and Characterization of Derivatives : Research on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, including their derivatives, has been conducted. This includes studies on their synthesis, analytical methods, and potential applications as psychoactive substances (Wallach et al., 2016).
Neuroprotective Potential and Medical Applications : N-Acetylcysteine (NAC), a compound related to n-Cyclopentylcyclohexanamine, has been studied for its neuroprotective potential in neurodegenerative diseases. This highlights the potential therapeutic applications of n-Cyclopentylcyclohexanamine in similar contexts (Tardiolo et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
N-cyclopentylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPYKHDZMIJYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Cyclopentylcyclohexanamine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

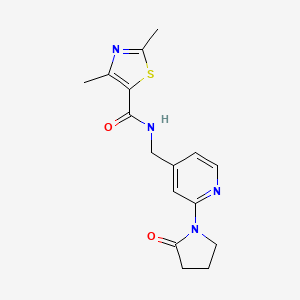
![N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2792765.png)
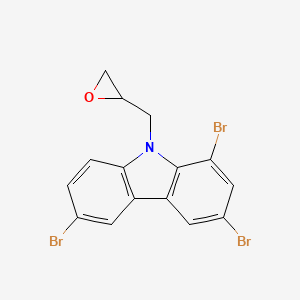
![7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2792767.png)
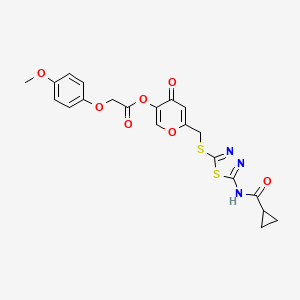
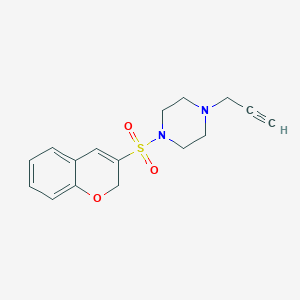
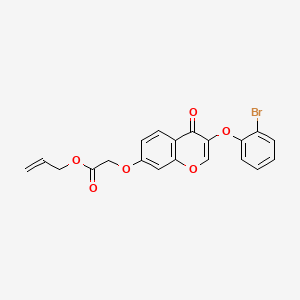
![5-((2,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2792774.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)
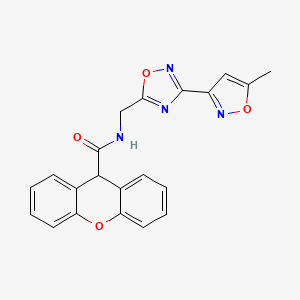
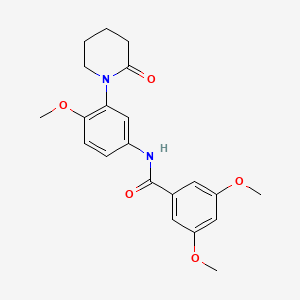
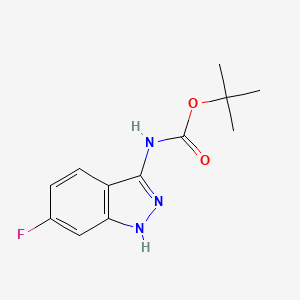
![N-({4-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2792783.png)
